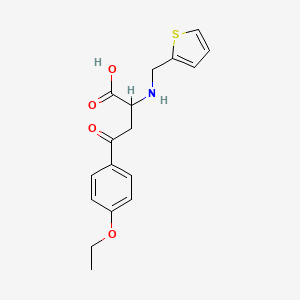

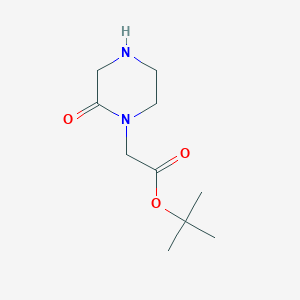

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate

Overview

Description

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate is a chemical compound with the linear formula C10H18O3N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H18O3N2 . The InChI code for this compound is 1S/C10H18N2O3/c1-10(2,3)15-9(14)7-12-5-4-11-6-8(12)13/h11H,4-7H2,1-3H3 .Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The six-membered ring of tert-butyl 2-(2-oxopiperazin-1-yl)acetate shows a distinct configuration, with evidence of hydrogen bonding between different groups. This configuration has implications for understanding molecular interactions and structural properties (Kolter et al., 1996).

Synthesis of Peptidomimetic Precursors

This compound is instrumental in synthesizing enantiomerically pure alcohols, leading to the creation of 1,3,4-trisubstituted-2-oxopiperazines. These derivatives are crucial for the efficient development of constrained peptidomimetics, offering a versatile approach to designing peptidomimetic precursors (Franceschini et al., 2005).

Unnatural Amino Acid Derivatives

A novel derivative of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate is used in synthesizing triazolylalanine analogues. These derivatives have potential applications in expanding the diversity and functionality of amino acids (Patil & Luzzio, 2017).

Ligand Synthesis and Coordination to Metal Ions

This compound is involved in synthesizing new chiral and monoanionic ligands. These ligands, through their coordination to metal ions like zinc, contribute to understanding and mimicking the active sites of enzymes and other biological molecules (Hegelmann et al., 2003).

One-Pot Synthesis of Organic Compounds

This compound is used in the one-pot synthesis of furo[3,2-c]oxepin-4-one derivatives, showcasing its utility in organic synthesis processes (Kobayashi et al., 2004).

Formation of Heterocyclic Systems

It plays a role in the formation of new heterocyclic systems through interaction with other compounds. This aspect of its chemistry is vital for developing novel organic compounds with potential pharmaceutical applications (Svetlana et al., 2015).

Alkylation of Acetates with Primary Alcohols

This compound is also significant in the alkylation of acetates with primary alcohols. This method provides a direct route to carboxylates, important raw materials in organic and industrial chemistry (Iuchi et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 2-(2-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)7-12-5-4-11-6-8(12)13/h11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQGGODJFXCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)

![methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate](/img/structure/B2643524.png)

![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)

![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)

![4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2643536.png)

![1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2643537.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide](/img/structure/B2643538.png)